![molecular formula C21H17N3O3 B1486632 methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate CAS No. 1152430-05-1](/img/structure/B1486632.png)
methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Overview
Description
Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structure Transformation
A study by Gubaidullin et al. (2014) explores the tautomerism of aza heterocycles, including compounds structurally similar to the query molecule. They identified the structural transformation products of these compounds in both crystal and solution, noting their instability in solution and the formation of complex mixtures upon attempts at recrystallization or synthesis (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Synthesis of Disubstituted Pyrazolopyridines
Grošelj et al. (2015) described the synthesis of 1,5-disubstituted pyrazolopyridine derivatives, which are closely related to the query compound. Their work outlines a synthetic route that produces these compounds from commercially available materials, highlighting the synthetic versatility of pyrazolopyridine derivatives (Grošelj, Pušavec, Golobič, Dahmann, Stanovnik, & Svete, 2015).
Transformations into Pyrazolopyridine Carboxylates
Stanovnik et al. (2003) investigated the transformation of alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate into various substituted pyrazolopyridine carboxylates, demonstrating the reactivity of these compounds toward N- and C-nucleophiles (Stanovnik, Bevk, Jakše, Svete, Golobič, & Golič, 2003).
Novel Heterocycles Synthesis
El‐Dean et al. (2018) focused on synthesizing novel fused pyrazolopyrazines and related heterocycles, showing the potential of pyrazolopyridine derivatives as precursors in the construction of complex heterocyclic structures. This study emphasizes the broad applicability of these compounds in creating pharmacologically interesting molecules (El‐Dean, Radwan, Zaki, & Abdul‐Malik, 2018).
Ultrasound-Promoted Synthesis
Nikpassand et al. (2010) developed a method for synthesizing fused polycyclic pyrazolopyridines using ultrasound-promoted regioselective reactions, demonstrating an innovative approach to efficiently generate complex pyrazolopyridine derivatives with high yields in short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
properties
IUPAC Name |
methyl 5-benzyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-27-21(26)18-14-23(12-15-8-4-2-5-9-15)13-17-19(18)22-24(20(17)25)16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOUVAACPOXRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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